4,5-Dimethyl-1H-pyrrol-3-amine

Description

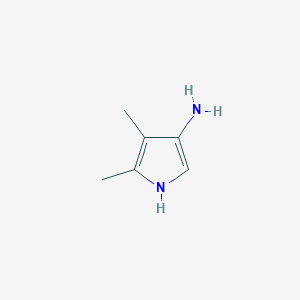

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

4,5-dimethyl-1H-pyrrol-3-amine |

InChI |

InChI=1S/C6H10N2/c1-4-5(2)8-3-6(4)7/h3,8H,7H2,1-2H3 |

InChI Key |

UMCDLMJWBUGQPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1N)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Dimethyl-1H-pyrrol-3-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1H-pyrrol-3-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of pyrrole chemistry. The guide covers the compound's chemical structure, predicted physicochemical properties, and proposes a detailed, plausible synthetic route. Furthermore, it explores the potential reactivity and biological significance of this scaffold, offering insights for its application in drug discovery and development.

Introduction: The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Pyrrole derivatives have demonstrated therapeutic potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3][4] The specific substitution pattern on the pyrrole ring plays a crucial role in modulating the compound's biological activity and physicochemical properties.[5][6] This guide focuses on the specific, yet underexplored, derivative, 4,5-Dimethyl-1H-pyrrol-3-amine, providing a foundational understanding for researchers interested in this and related chemical entities.

Chemical Structure and Properties

The chemical structure of 4,5-Dimethyl-1H-pyrrol-3-amine features a five-membered aromatic pyrrole ring with methyl groups at the 4 and 5 positions and an amine group at the 3-position. The IUPAC name for this compound is 4,5-Dimethyl-1H-pyrrol-3-amine.

Molecular Formula: C₆H₁₀N₂

Molecular Weight: 110.16 g/mol

Canonical SMILES: CC1=C(C=C(N1)N)C

Table 1: Predicted Physicochemical Properties of 4,5-Dimethyl-1H-pyrrol-3-amine

| Property | Predicted Value/Range | Rationale/Comparison Compounds |

| Physical State | Solid | Similar aminopyrroles are solids at room temperature. |

| Melting Point (°C) | 100 - 150 | Based on melting points of various dimethyl- and aminopyrrole derivatives. |

| Boiling Point (°C) | > 200 | High boiling point expected due to hydrogen bonding capabilities of the amine and N-H groups. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The amine group enhances polarity, but the dimethylated pyrrole ring retains some nonpolar character. |

| pKa (of conjugate acid) | 4 - 6 | The pyrrole nitrogen is non-basic due to delocalization of its lone pair into the aromatic system. The exocyclic amine is expected to have a pKa in the typical range for arylamines. |

| LogP | 1.0 - 2.0 | Calculated based on the contributions of the dimethylpyrrole core and the amino group. |

Proposed Synthesis Protocol

A plausible and efficient synthesis of 4,5-Dimethyl-1H-pyrrol-3-amine can be envisioned through a multi-step process, commencing with the well-established Paal-Knorr pyrrole synthesis, followed by nitration and subsequent reduction.[7][8]

Rationale for the Synthetic Approach

The Paal-Knorr synthesis provides a reliable method for constructing the 2,3-dimethyl-1H-pyrrole core from a 1,4-dicarbonyl compound.[9][10] Direct introduction of an amino group at the 3-position of a pre-formed pyrrole can be challenging. Therefore, a more controlled approach involves the nitration of the pyrrole ring, followed by the reduction of the nitro group to the desired amine. This strategy allows for regiochemical control and utilizes common and well-understood chemical transformations.

Visualizing the Synthesis Workflow

Caption: Proposed three-step synthesis of 4,5-Dimethyl-1H-pyrrol-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dimethyl-1H-pyrrole

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,4-pentanedione (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Add an excess of an ammonia source, such as ammonium acetate (2-3 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-1H-pyrrole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3,4-Dimethyl-2-nitro-1H-pyrrole

-

In a flask cooled in an ice-salt bath, dissolve 3,4-dimethyl-1H-pyrrole (1 equivalent) in acetic anhydride.

-

Slowly add a solution of fuming nitric acid (1 equivalent) in acetic anhydride, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

The crude 3,4-dimethyl-2-nitro-1H-pyrrole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 3: Synthesis of 4,5-Dimethyl-1H-pyrrol-3-amine

-

In a hydrogenation vessel, dissolve 3,4-dimethyl-2-nitro-1H-pyrrole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Alternatively, the reduction can be carried out using a metal-acid system, such as tin(II) chloride in concentrated hydrochloric acid, followed by neutralization.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the 4,5-Dimethyl-1H-pyrrol-3-amine by column chromatography on silica gel or by recrystallization.

Potential Reactivity and Biological Applications

The chemical reactivity of 4,5-Dimethyl-1H-pyrrol-3-amine is dictated by the interplay of the electron-rich pyrrole ring and the nucleophilic amino group.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic substitution. The directing effects of the methyl and amino groups would likely favor substitution at the 2-position.

-

N-Acylation and N-Alkylation: The exocyclic amino group can readily undergo acylation and alkylation reactions with appropriate electrophiles.

-

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be used in various subsequent transformations.

Potential Signaling Pathways and Drug Development

Substituted aminopyrroles have been investigated for their potential to modulate various biological pathways.[11] Given the structural motifs present in 4,5-Dimethyl-1H-pyrrol-3-amine, it could be a valuable scaffold for developing inhibitors of enzymes such as kinases, which are often implicated in cancer and inflammatory diseases. The dimethyl substitution pattern can enhance binding affinity and selectivity for specific protein targets.

Caption: Potential therapeutic applications of 4,5-Dimethyl-1H-pyrrol-3-amine.

Safety and Handling

While specific toxicity data for 4,5-Dimethyl-1H-pyrrol-3-amine is unavailable, it should be handled with the standard precautions for aminopyrrole derivatives. These compounds can be skin and eye irritants.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4,5-Dimethyl-1H-pyrrol-3-amine represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The insights into its potential reactivity and biological applications are intended to stimulate further research and development of this and related pyrrole derivatives as novel therapeutic agents. As with any new chemical entity, thorough experimental validation of the predicted properties and biological activities is essential.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]

-

Mikhaleva, A. I., et al. (2006). Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. Tetrahedron, 62(31), 7213-7256. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Yousuf, M., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(12), 899-923. [Link]

-

De Rosa, M., & Arnold, D. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2013(5), 184-196. [Link]

-

PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]

-

Ding, X.-B., Furkert, D. P., & Brimble, M. A. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters, 19(18), 4948-4951. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole. Retrieved from [Link]

-

Synfacts. (2014). Synthesis of Pyrrolopyridines from 3-Aminopyrrole. Synfacts, 10(01), 0023. [Link]

-

Al-Mousawi, S. M., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190. [Link]

-

Journal of Molecular Structure. (2025). An Overview of the Synthesis of 3,4 -Dimethyl- 1H -Pyrrole and its Potential Applications. Journal of Molecular Structure, 1311, 138249. [Link]

-

De Rosa, M., & Arnold, D. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2013(5), 184-196. [Link]

-

Hodyna, D., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5432. [Link]

-

Şahin, Z. S., et al. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Chinese Journal of Structural Chemistry, 29(5), 720-725. [Link]

-

Dhanvanthri, S., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(2), e202300447. [Link]

-

Chem Service. (2015). SAFETY DATA SHEET: Aminopyralid. Retrieved from [Link]

-

Li, Y., et al. (2003). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Tetrahedron Letters, 44(36), 6881-6883. [Link]

-

Cen, J., et al. (2019). I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes. Organic & Biomolecular Chemistry, 17(36), 8345-8349. [Link]

-

Gieseler, M., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline. Molecules, 25(11), 2695. [Link]

-

Al-Mousawi, S. M., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190. [Link]

-

SciTechnol. (2026). Pyrrole Derivatives: Exploring Their Diverse Biological Activities. Retrieved from [Link]

-

McCrary, A. (2025, March 26). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. Retrieved from [Link]

-

Al-Mousawi, S. M., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190. [Link]

-

The Journal of Organic Chemistry. (2021). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 86(17), 11841-11850. [Link]

-

Mukherjee, S., et al. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(16), 4995. [Link]

-

Shainurova, A. M., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4701. [Link]

-

Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]

-

PubChemLite. (n.d.). 3-(4,5-dimethyl-1h-pyrrol-3-yl)propan-1-amine. Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

Journal of Molecular Structure. (2025). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Retrieved from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

-

Nudelman, A., & McCaully, R. J. (1980). Synthesis and biological activity of some pyrrole derivatives. I. Journal of Pharmaceutical Sciences, 69(6), 721-723. [Link]

-

ChemBK. (n.d.). 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 4. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. echemi.com [echemi.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

The Deceptive Isomers: 3-Amino-4,5-dimethylpyrrole vs. 4,5-Dimethyl-1H-pyrazol-3-amine

The following technical guide details the structural, synthetic, and functional distinctions between 3-amino-4,5-dimethylpyrrole and 4,5-dimethyl-1H-pyrazol-3-amine .

Executive Summary

In drug discovery, scaffold selection dictates chemical stability and biological efficacy. While 3-amino-4,5-dimethylpyrrole (Compound A) and 4,5-dimethyl-1H-pyrazol-3-amine (Compound B) share the formula

-

Compound A (Pyrrole): An electron-rich, highly unstable intermediate prone to rapid oxidation and polymerization. It is rarely isolated as a free base.

-

Compound B (Pyrazole): A robust, crystalline kinase inhibitor scaffold (CAS 91159-73-8) capable of bidentate hydrogen bonding.

This guide provides the protocols for differentiating, synthesizing, and utilizing these distinct heterocycles.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the heteroatom count and the resulting aromaticity.

Electronic Architecture

-

Pyrrole (Compound A): Contains one nitrogen.[1][2] The lone pair is integral to the aromatic sextet (

). The exocyclic amine at C3 is extremely electron-donating, making the ring hyper-nucleophilic and susceptible to oxidative degradation (poymerization into "pyrrole blacks"). -

Pyrazole (Compound B): Contains two nitrogens.[3][4] N1 is pyrrole-like (H-bond donor), while N2 is pyridine-like (H-bond acceptor).[4] This "diazole" character lowers the ring's electron density relative to pyrrole, conferring stability and allowing the compound to exist as a stable solid.

Tautomerism vs. Desmotropy

-

Pyrazole: Exhibits annular tautomerism (1H- vs. 2H-pyrazole), which is fast and solvent-dependent.

-

Pyrrole: 3-Aminopyrroles exhibit desmotropy . They can exist as the enamine (amino-pyrrole) or the imine (pyrrolenine). The imine form disrupts aromaticity but is often the preferred protonation state (C2-protonation) under acidic conditions.

Figure 1: Structural divergence leading to opposing stability profiles.

Part 2: Synthesis & Stability Protocols

The synthesis of these compounds requires drastically different handling procedures.

Protocol A: Synthesis of 4,5-Dimethyl-1H-pyrazol-3-amine (Stable)

This compound is synthesized via the condensation of hydrazine with a

Reagents:

-

Hydrazine hydrate (

) -

2-Methyl-3-oxobutyronitrile (or equivalent

-ketonitrile)

Step-by-Step Methodology:

-

Reflux: Dissolve 2-methyl-3-oxobutyronitrile (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise.

-

Cyclization: Heat to reflux for 3–5 hours. The hydrazine attacks the nitrile and the ketone, closing the ring.

-

Isolation: Cool the mixture. The product, 4,5-dimethyl-1H-pyrazol-3-amine , often precipitates as a solid or can be isolated via evaporation and recrystallization from ethanol/water.

-

Yield: Typically >80%.

-

Storage: Stable at room temperature.

Protocol B: Synthesis/Handling of 3-Amino-4,5-dimethylpyrrole (Unstable)

Warning: The free base is unstable. It is typically synthesized in situ or isolated as a salt (e.g., Hydrochloride or Tetrafluoroborate).

Route: Thorpe-Ziegler Cyclization or reduction of 3-nitropyrroles.

Preferred Method: Reduction of 2-methyl-3-nitro-4-methylpyrrole (if precursor available) or cyclization of

Handling Protocol (Strict Inert Atmosphere):

-

Atmosphere: All operations must be performed under Argon or Nitrogen.

-

Preparation: If generating the free base (e.g., by neutralizing the HCl salt), use degassed solvents.

-

Observation: Upon exposure to air, the clear/white solution/solid will rapidly turn pink, then dark brown/black (formation of "pyrrole blacks").

-

Stabilization: Immediately protect the amine (e.g., acetylation with

) or use it in the next step (e.g., condensation) without isolation.

Figure 2: Comparative synthetic workflows highlighting the instability of the pyrrole intermediate.

Part 3: Analytical Differentiation

The following data allows for unambiguous identification of the two isomers.

| Feature | 4,5-Dimethyl-1H-pyrazol-3-amine | 3-Amino-4,5-dimethylpyrrole |

| CAS Number | 91159-73-8 | N/A (Unstable; salts only) |

| State | Crystalline Solid (mp 63–67 °C) | Oily/Amorphous (darkens rapidly) |

| pKa (Conj. Acid) | ~4.0 – 5.0 (Pyridine-like N) | < 0 (Amine), ~3-4 (C2-carbon) |

| 1H NMR (DMSO-d6) | ||

| Reactivity | Nucleophilic at N2 and Exocyclic N | Nucleophilic at C2 and Exocyclic N |

Part 4: Medicinal Chemistry Utility

Pyrazole: The Kinase Scaffold

The aminopyrazole motif is a "privileged scaffold" in kinase inhibition (e.g., CDK, GSK-3 inhibitors).

-

Binding Mode: It acts as a bidentate ligand for the kinase hinge region.

-

Donor: The exocyclic amine (

) or ring NH donates a proton to the hinge backbone carbonyl. -

Acceptor: The pyridine-like nitrogen (N2) accepts a proton from the hinge backbone amide.

-

Pyrrole: The Liability

Free 3-aminopyrroles are rarely used as final drugs due to:

-

Metabolic Instability: The electron-rich ring is a substrate for rapid oxidative metabolism (P450s).

-

Toxicity: Oxidation products can be reactive quinone-imines.

-

Usage: They are primarily used as intermediates to fuse with other rings (e.g., forming pyrrolo[3,2-d]pyrimidines) to stabilize the system.

Figure 3: Bidentate binding mode of aminopyrazoles in the kinase hinge region.

References

-

Smolecule. (2023). 4,5-dimethyl-1H-pyrazol-3-amine Product Page. Retrieved from

-

ChemicalBook. (2023). 4,5-DIMETHYL-1H-PYRAZOL-3-AMINE Properties and CAS 91159-73-8. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 3-Aminopyrazole Gas Phase Ion Energetics. Retrieved from

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from

-

ResearchGate. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. Retrieved from

Sources

- 1. Buy 4,5-dimethyl-1H-pyrazol-3-amine | 91159-73-8 [smolecule.com]

- 2. 4,5-DIMETHYL-1H-PYRAZOL-3-AMINE,91159-73-8-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity Profile of C2-Position in 3-Amino-4,5-Dimethylpyrrole

This technical guide details the reactivity profile of the C2-position in 3-amino-4,5-dimethylpyrrole , a specialized heterocyclic scaffold. This molecule represents a unique intersection of high electron density (due to the 3-amino group) and steric blocking (by the 4,5-dimethyl groups), making the C2 position a singular "hotspot" for regioselective functionalization and fused-ring synthesis.

Executive Summary

3-Amino-4,5-dimethylpyrrole is a potent nucleophilic scaffold used primarily as a precursor for pyrrolo[2,3-d]pyrimidines (7-deazapurines), a privileged structure in kinase inhibitor development (e.g., JAK inhibitors).

The reactivity of this molecule is defined by a "push-block" electronic environment:

-

Electronic Push: The 3-amino group (

) and the pyrrole nitrogen exert a strong mesomeric ( -

Steric Block: The 4- and 5-methyl groups effectively block electrophilic attack at these positions, channeling all reactivity to the C2 position .

Critical Warning: Unlike electron-deficient aminopyrroles (e.g., 3-amino-4-cyanopyrrole), the 4,5-dimethyl variant is highly sensitive to oxidative degradation. It must be handled as a stable salt (e.g., hydrochloride) or generated in situ under inert atmosphere.

Electronic Structure & Reactivity Landscape

The C2 position is the

Reactivity Matrix

| Reaction Class | Target Site | Outcome | Mechanism |

| Cyclocondensation | C2 & N3-Amino | Pyrrolo[2,3-d]pyrimidine | Reaction with 1,3-dielectrophiles (e.g., formamide, orthoesters) bridges C2 and the amino group. |

| Electrophilic Subst. (EAS) | C2 | 2-Substituted Pyrrole | Vilsmeier-Haack (Formylation), Mannich (Aminomethylation), or Diazo coupling. |

| Oxidation | C2 & C5 | Decomposition | Rapid formation of diazaquinones or polymers upon exposure to air. |

Visualizing the Pathway

The following diagram illustrates the divergent pathways available starting from the C2 reactivity node.

Figure 1: Divergent reactivity pathways for the C2 position. The green path (Cyclocondensation) is the primary value driver in medicinal chemistry.

Synthetic Utility & Transformations

A. Synthesis of Pyrrolo[2,3-d]pyrimidines (The "Money" Reaction)

The most critical application of C2 reactivity is the formation of the pyrimidine ring fused to the pyrrole. This exploits the nucleophilicity of C2 and the adjacent amino group.

-

Mechanism:

-

Schiff Base Formation: The exocyclic amine reacts with an electrophile (e.g., triethyl orthoformate).

-

C2-Attack: The electrophilic carbon of the intermediate is attacked by the nucleophilic C2 position.

-

Aromatization: Loss of leaving groups (ethanol/water) yields the aromatic system.

-

B. Vilsmeier-Haack Formylation

Direct introduction of an aldehyde at C2 is feasible but requires careful control to prevent polymerization. The resulting 2-formyl-3-amino-4,5-dimethylpyrrole is a versatile intermediate for further condensation (e.g., Friedländer synthesis).

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol utilizes the high C2 reactivity to close the pyrimidine ring.

Reagents:

-

3-Amino-4,5-dimethylpyrrole Hydrochloride (1.0 eq)

-

Formamide (Excess, acts as solvent/reagent)

-

Ammonium Acetate (Catalytic)[1]

Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Charging: Add 3-amino-4,5-dimethylpyrrole hydrochloride (10 mmol) and ammonium acetate (1 mmol) to the flask.

-

Solvent: Add Formamide (10 mL).

-

Reaction: Heat the mixture to 140°C for 4–6 hours.

-

Note: The high temperature is required to drive the reaction at the sterically hindered C2 position (due to the adjacent methyl at C3/C4 interface).

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the pyrrole C2-H signal and the appearance of pyrimidine C-H protons (singlet around 8.0–8.5 ppm).

Protocol 2: Handling & Stability (The "Gotchas")

The free base of 3-amino-4,5-dimethylpyrrole is unstable.

-

Storage: Store exclusively as the Hydrochloride (HCl) or Tetrafluoroborate (HBF4) salt at -20°C.

-

Free Base Generation: If the free base is required, liberate it in situ using degassed weak base (NaHCO3) in deoxygenated solvent immediately prior to reaction.

-

Visual Indicator: A color change from off-white/beige to dark red/black indicates oxidation (formation of pyrrolo-quinones).

Mechanistic Visualization: Cyclization Pathway

The following diagram details the stepwise mechanism of the ring closure at C2.

Figure 2: Stepwise mechanism for the conversion of 3-aminopyrrole to the fused scaffold. Note that Step 2 is the rate-determining step involving the C2 carbon.

References

-

Synthesis of Pyrrolo[2,3-d]pyrimidines

-

Reactivity of 3-Aminopyrroles

- Title: 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine deriv

-

Source: Arkivoc (2008).

-

URL:[4]

-

Protecting Group Strategy

Sources

- 1. 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate | C6H10N4O4 | CID 57484061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

Methodological & Application

Protecting groups for 3-aminopyrrole during peptide coupling

Application Note: Advanced Protection Strategies for 3-Aminopyrrole Derivatives in Peptide Synthesis

Executive Summary: The Instability Paradox

The incorporation of 3-aminopyrrole (and its structural isomer, 4-aminopyrrole-2-carboxylic acid) into peptide backbones is a critical step in the development of DNA-binding polyamides (e.g., distamycin and netropsin analogues). However, this moiety presents a severe synthetic challenge: the electron-rich pyrrole ring .

Unlike standard amino acids, the pyrrole core is highly susceptible to oxidative decomposition and acid-catalyzed polymerization. The free amine at the 3-position acts as a potent electron donor, raising the HOMO energy of the ring and making it a target for electrophilic attack or auto-oxidation.

Core Directive: Successful coupling requires a "Double-Lock" protection strategy:

- -Ring Stabilization: Deactivating the ring electron density (e.g., Methylation or Boc-protection).

- -Exocyclic Protection: Orthogonal masking of the coupling amine (Fmoc or Boc).

This guide details the protocols for handling these unstable intermediates, focusing on the industry-standard Fmoc-4-amino-1-methylpyrrole-2-carboxylic acid (Fmoc-Py-OH) and addressing the handling of the highly unstable parent 3-aminopyrrole core.

Strategic Analysis: Electronic Taming of the Pyrrole

To synthesize pyrrole-containing peptides, one must understand the electronic failure modes.

The Failure Mechanism

If the

-

Solution: The

position must be substituted before any manipulation of the -

Standard Scaffold: In DNA-binding polyamides, the

is methylated ( -

Enhanced Stabilization: For difficult couplings, an electron-withdrawing group (EWG) like Boc or Tosyl on

pulls electron density from the ring, rendering it inert to oxidation.

DOT Diagram: The Instability Cycle & Stabilization

Figure 1: The kinetic race between protection and polymerization. Free 3-aminopyrrole must be trapped in situ.

Detailed Protocols

Protocol A: Synthesis of Fmoc-Py-OH Building Block

For the preparation of Fmoc-4-amino-1-methylpyrrole-2-carboxylic acid from nitro-precursors.

Context: You cannot buy "3-aminopyrrole." You must synthesize the protected form from a nitro-pyrrole precursor.

Reagents:

-

Precursor: Methyl 4-nitro-1-methylpyrrole-2-carboxylate.

-

Catalyst: 10% Pd/C.

-

Protecting Agent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride).

-

Base: DIEA (Diisopropylethylamine).[1]

Step-by-Step:

-

Hydrogenation: Dissolve the nitro-pyrrole precursor in DMF/Methanol (1:1). Add 10% Pd/C (10 wt% load). Hydrogenate under balloon pressure (1 atm) for 2-4 hours.

-

Critical Checkpoint: Monitor TLC. The nitro spot will disappear, and a fluorescent amine spot will appear. Do not expose to air.

-

-

In-Situ Protection: Keep the reaction vessel under inert atmosphere (

/Ar). Add DIEA (2.5 eq) directly to the mixture. -

Acylation: Add Fmoc-Cl (1.1 eq) dissolved in minimal DMF dropwise at 0°C.

-

Workup: Filter off the Pd/C catalyst after the reaction is complete (usually 1-2 hours). If you filter before protection, the amine will oxidize on the catalyst surface.

-

Saponification: The methyl ester is hydrolyzed using LiOH (THF/H2O) to yield the free acid Fmoc-Py-OH .

Protocol B: Solid-Phase Coupling (Fmoc Strategy)

Standard protocol for incorporating Pyrrole (Py) and Imidazole (Im) units.

Rationale: The Fmoc strategy is preferred over Boc for pyrrole derivatives because it avoids the repetitive acidolysis (TFA) which can degrade the electron-rich pyrrole ring over long sequences.

Materials:

-

Resin: Wang Resin (for acids) or Rink Amide (for amides).[1]

-

Activator: HATU (preferred over HBTU for aromatic amines).

-

Solvent: DMF (N-methylpyrrolidone, NMP, is better for long sequences).

| Step | Reagent | Duration | Notes |

| 1. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Remove Fmoc group. Wash x5 with DMF. |

| 2.[1][2] Activation | Fmoc-Py-OH (3 eq) + HATU (2.9 eq) + DIEA (6 eq) | Pre-activate 2 min | Pre-activation ensures formation of the active ester before hitting the resin. |

| 3. Coupling | Add activated mix to resin | 45 - 60 min | Double coupling is recommended for Py-to-Py linkages. |

| 4. Capping | Acetic Anhydride / Pyridine | 5 min | Essential to terminate unreacted amines and prevent deletion sequences. |

Troubleshooting the "Py-Im" Interface: Coupling a Pyrrole (Py) onto an Imidazole (Im) amine is difficult due to the low nucleophilicity of the imidazole amine.

-

Modification: Use Boc-Py-OBt (Benzotriazole ester) or symmetric anhydrides for this specific junction if HATU fails.

-

Dimer Strategy: It is highly recommended to synthesize Fmoc-Py-Im-OH dimers in solution phase and couple the dimer as a single unit. This bypasses the difficult solid-phase coupling step.

DOT Diagram: Solid Phase Workflow

Figure 2: Fmoc-SPPS cycle optimized for Pyrrole units. Note the requirement for Chloranil testing.

Quality Control & Storage

-

Storage: Fmoc-Py-OH is light and air sensitive. Store at -20°C under Argon. If the powder turns brown, purification is required.

-

HPLC Analysis:

-

Pyrrole-containing peptides often show broad peaks due to conformational isomers (rotamers).

-

Run gradients with 0.1% TFA to sharpen peaks, but avoid prolonged exposure to acidic solvents after collection.

-

-

UV Characterization:

-

Polyamides have a characteristic absorbance at 290–310 nm (due to the Py-Im chromophore). Use this for concentration determination (

M

-

References

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. Link

-

Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations.[3] Nature, 382, 559–561.[3] Link

-

Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids. Organic Letters, 3(8), 1201–1203. Link

-

Burley, G. A., et al. (2009). Highly Efficient Synthesis of DNA-Binding Hairpin Polyamides via the Use of a New Triphosgene Coupling Strategy. Organic Letters, 11(17), 3910–3913. Link

-

TCI Chemicals. Product Specification: 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid.[3] Link

Sources

One-Pot Synthesis of Polysubstituted Aminopyrroles from Alpha-Amino Ketones: An Application Note and Protocol

Introduction: The Strategic Value of Polysubstituted Aminopyrroles in Drug Discovery

Polysubstituted aminopyrroles represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that is recurrent in a multitude of biologically active compounds.[1] These five-membered nitrogen-containing heterocycles are integral to a wide array of pharmaceuticals and natural products, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1] Their utility extends to serving as crucial building blocks in the synthesis of more complex molecules, such as the marine alkaloids Rigidins A, B, C, and D, which possess noteworthy biological profiles.[1]

The dense functionalization of these pyrrole rings allows for fine-tuning of their physicochemical properties and biological targets, making them highly attractive for drug development professionals. Specifically, the 2-aminopyrrole motif is a recognized pharmacophore that can engage in key hydrogen bonding interactions with biological targets, such as the hinge region of kinases, a critical family of enzymes in cellular signaling and a major focus of modern drug discovery.[1]

Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. One-pot multicomponent reactions (MCRs) provide an elegant and efficient solution to these challenges. By combining three or more reactants in a single reaction vessel, MCRs allow for the rapid construction of complex molecules with high atom economy and operational simplicity. This application note provides a detailed overview and a robust protocol for a one-pot synthesis of polysubstituted aminopyrroles from α-amino ketones, aldehydes, and active methylene compounds, a methodology with significant applications in the synthesis of compound libraries for high-throughput screening and the development of novel therapeutic agents.[1]

Reaction Principle and Mechanistic Insights

The one-pot synthesis of polysubstituted 2-aminopyrroles from an α-amino ketone (or a precursor), an aldehyde, and an active methylene compound is a powerful cascade reaction that proceeds through a series of sequential and concurrent steps. The causality behind the experimental choices lies in the careful orchestration of these steps to favor the desired reaction pathway and minimize side reactions. A plausible mechanistic pathway is outlined below.[1]

The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate). This condensation is often catalyzed by a base, such as piperidine or triethylamine, which deprotonates the acidic methylene group, facilitating its attack on the aldehyde carbonyl. The resulting adduct then undergoes dehydration to form a highly electrophilic Knoevenagel adduct.

Concurrently, the α-amino ketone, which can be generated in situ from a more stable precursor like an N-sulfonylamino ketone, participates in the reaction. The amino group of the α-amino ketone acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct in a Michael addition. This step is crucial for the formation of the carbon-carbon bond that will become part of the pyrrole ring.

The resulting Michael adduct then undergoes an intramolecular cyclization. The enolate formed from the ketone attacks the nitrile or ester group of the former active methylene compound. This is followed by a tautomerization and subsequent elimination of a leaving group (e.g., the sulfonyl group from the initial α-amino ketone precursor) and aromatization to furnish the stable polysubstituted 2-aminopyrrole. In some variations of this reaction, an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added in the one-pot procedure to facilitate the final aromatization step, especially if a pyrroline intermediate is formed.[1]

Caption: Generalized workflow of the one-pot aminopyrrole synthesis.

Experimental Protocol: A Self-Validating System

This protocol is based on the successful synthesis of a diverse library of polysubstituted 2-aminopyrroles and has been shown to be robust and reproducible.[1] The inclusion of an oxidant in the one-pot procedure ensures the complete conversion of any pyrroline intermediates to the final aromatic product.

Materials and Reagents

-

N-(Arenesulfonamido)-acetophenone (or other α-amino ketone precursor) (1.0 eq)

-

Aldehyde (aromatic, heteroaromatic, or aliphatic) (1.0 eq)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

-

Acetonitrile (ACS grade or higher)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(arenesulfonamido)-acetophenone (1.0 eq), the aldehyde (1.0 eq), the active methylene compound (1.0 eq), and acetonitrile (to make a 0.1-0.2 M solution with respect to the limiting reagent).

-

Initiation of Condensation: Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes. The progress of the initial condensation can often be monitored by TLC, observing the consumption of the starting aldehyde.

-

Oxidation and Aromatization: Add DDQ (1.1 eq) to the reaction mixture.

-

Heating and Completion: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC until the starting materials and intermediates are consumed (typically 2-6 hours). The appearance of a new, often colored, spot corresponding to the polysubstituted aminopyrrole is a good indicator of product formation.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure polysubstituted aminopyrrole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Step-by-step experimental workflow.

Data Presentation: Scope and Limitations

The one-pot synthesis of polysubstituted 2-aminopyrroles is a versatile reaction with a broad substrate scope. The following table summarizes representative examples, showcasing the compatibility of various α-amino ketone precursors, aldehydes, and active methylene compounds, along with the corresponding yields.[1]

| Entry | R¹ (from α-Amino Ketone) | R² (from Aldehyde) | R³ (from Active Methylene) | Yield (%) |

| 1 | 4-Me-Ph | Ph | CN | 85 |

| 2 | 4-MeO-Ph | 4-Cl-Ph | CN | 82 |

| 3 | Ph | 2-Naphthyl | CN | 88 |

| 4 | 4-Cl-Ph | 3-Pyridyl | CN | 75 |

| 5 | Ph | Thiophen-2-yl | CN | 80 |

| 6 | 4-Me-Ph | n-Pr | CN | 72 |

| 7 | Ph | Ph | COOEt | 78 |

| 8 | 4-MeO-Ph | 4-MeO-Ph | COOEt | 75 |

Field-Proven Insights:

-

Aldehyde Reactivity: Aromatic and heteroaromatic aldehydes generally provide excellent yields. Electron-withdrawing groups on the aromatic ring of the aldehyde can enhance its reactivity in the initial Knoevenagel condensation. Aliphatic aldehydes are also suitable substrates, though they may sometimes lead to slightly lower yields due to potential side reactions like self-condensation.

-

α-Amino Ketone Precursors: N-arenesulfonamido-acetophenones are excellent and stable precursors for the α-amino ketone component. The arenesulfonyl group serves as a good leaving group during the final aromatization step.

-

Active Methylene Compounds: Malononitrile is highly reactive and consistently gives high yields of the corresponding 3-cyano-2-aminopyrroles. Ethyl cyanoacetate is also a viable option, leading to the formation of 3-carbethoxy-2-aminopyrroles, which can be further functionalized.

-

Catalyst and Solvent: Piperidine is an effective catalyst for the Knoevenagel condensation. Acetonitrile is a suitable solvent as it is relatively polar and has a convenient boiling point for the reflux conditions.

-

Oxidant: The use of DDQ is crucial for ensuring complete conversion to the aromatic pyrrole, particularly when the reaction might otherwise stall at a dihydropyrrole intermediate.

Applications in Drug Development: A Case Study of Rigidin Synthesis

The robustness of this one-pot methodology is highlighted by its successful application in the total synthesis of the marine alkaloid rigidin A and its analogues.[1] Rigidins are a family of pyrrolo[2,3-d]pyrimidine natural products with interesting biological activities. The core polysubstituted aminopyrrole, readily assembled using the described one-pot protocol, serves as a key intermediate that can be further elaborated to the final complex natural product. This demonstrates the strategic advantage of this synthetic approach in providing rapid access to complex molecular architectures relevant to drug discovery programs.[1]

Conclusion

The one-pot synthesis of polysubstituted aminopyrroles from α-amino ketones, aldehydes, and active methylene compounds is a highly efficient, versatile, and atom-economical method for the construction of this medicinally important heterocyclic scaffold. The straightforward procedure, broad substrate scope, and good to excellent yields make it an invaluable tool for researchers, scientists, and drug development professionals. This methodology facilitates the rapid generation of compound libraries for biological screening and provides a convergent approach to the synthesis of complex natural products and their analogues.

References

-

Frolova, L. V., Evdokimov, N. M., Hayden, K., Malik, I., Rogelj, S., Kornienko, A., & Magedov, I. V. (2011). One-pot multicomponent synthesis of diversely substituted 2-aminopyrroles. A short general synthesis of rigidins A, B, C, and D. Organic Letters, 13(5), 1118–1121. [Link]

Sources

Application Note: Regioselective N-Functionalization of 4,5-Dimethyl-3-Aminopyrrole

Executive Summary

The functionalization of 4,5-dimethyl-3-aminopyrrole presents a classic chemoselectivity challenge in heterocyclic chemistry. This substrate contains two distinct nucleophilic nitrogen centers:

-

The Pyrrole Nitrogen (

) : Part of the aromatic sextet, acidic ( -

The Exocyclic Amine (

) : A primary amine, moderately nucleophilic in its neutral state, but prone to oxidation and over-alkylation.

This guide provides two distinct, field-validated protocols to selectively target either nitrogen center using alkyl halides. Success relies heavily on base selection and solvent effects to modulate the reactivity profile of the substrate.

Critical Stability Warning: 3-Aminopyrroles are electron-rich and highly susceptible to oxidative polymerization (turning black/tarry) upon exposure to air. All protocols must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using degassed solvents.

Chemical Strategy & Mechanistic Logic

The regioselectivity is controlled by the ionization state of the pyrrole ring:

-

Pathway A:

-Dominant Alkylation (Thermodynamic/Anionic Control)-

Mechanism: Strong bases (e.g., NaH, KOtBu) deprotonate the pyrrole NH. The resulting pyrrolyl anion is a potent nucleophile. While the negative charge is delocalized, alkylation with "hard" electrophiles (alkyl halides) occurs predominantly at

to restore aromaticity and minimize steric clash with the C4/C5 methyl groups. -

Reagents: NaH (Base), DMF (Solvent).

-

-

Pathway B:

-Dominant Alkylation (Kinetic/Neutral Control)-

Mechanism: In the presence of weak bases (e.g.,

, DIPEA), the pyrrole NH remains protonated and non-nucleophilic (lone pair tied up in aromaticity). The exocyclic -

Reagents:

(Base), Acetonitrile (Solvent).

-

Decision Tree & Workflow

Figure 1: Strategic decision tree for regioselective alkylation based on base strength and solvent choice.

Experimental Protocols

Pre-requisite: Handling the Starting Material

4,5-dimethyl-3-aminopyrrole is often stored as a stable Hydrochloride (HCl) salt.

-

If using HCl salt: The first equivalent of base in any protocol will be consumed to neutralize the salt. Adjust stoichiometry accordingly.

-

If generating in situ: (e.g., from catalytic reduction of the corresponding nitro- or azo-pyrrole), proceed immediately to alkylation without isolation to prevent oxidation.

Protocol A: -Selective Alkylation (Ring Nitrogen)

Objective: Install an alkyl group on the pyrrole nitrogen while leaving the exocyclic amine intact.

Reagents:

-

Substrate: 4,5-dimethyl-3-aminopyrrole HCl (1.0 equiv)

-

Alkyl Halide: R-X (1.1 equiv) [Primary bromides/iodides preferred]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

-

Note: 1.0 equiv to neutralize HCl, 1.1 equiv to deprotonate Pyrrole-NH.

-

-

Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add 4,5-dimethyl-3-aminopyrrole HCl and anhydrous DMF via syringe. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (2.2 equiv) portion-wise against a positive flow of Argon.

-

Observation: Gas evolution (

) will occur. The solution may turn yellow/orange, indicating the formation of the pyrrolyl anion. -

Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

-

-

Alkylation: Re-cool to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Reaction: Allow to warm to RT and stir.

-

Monitoring: Check TLC or LCMS after 1 hour.

-alkylation is typically fast (1-4 hours).

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The

-alkylated product is usually less polar than the starting material.

Protocol B: -Selective Alkylation (Exocyclic Amine)

Objective: Alkylate the primary amine group. Challenge: Preventing over-alkylation (formation of tertiary amines or quaternary salts).

Reagents:

-

Substrate: 4,5-dimethyl-3-aminopyrrole HCl (1.0 equiv)

-

Alkyl Halide: R-X (0.9 - 1.0 equiv) [Strict stoichiometry is vital]

-

Base: Potassium Carbonate (

) (2.5 equiv) or DIPEA (2.5 equiv) -

Solvent: Acetonitrile (

) or DMF

Procedure:

-

Setup: Flame-dry flask, Argon atmosphere.

-

Dissolution: Dissolve substrate in Acetonitrile (0.1 M).

-

Base Addition: Add

(powdered, anhydrous). Stir for 10 minutes at RT to neutralize the HCl salt. -

Alkylation: Add Alkyl Halide (0.9 equiv) dropwise.

-

Expert Tip: Using a slight deficit of alkyl halide (0.9 equiv) ensures the starting material remains in excess, statistically favoring mono-alkylation over di-alkylation.

-

-

Reaction: Stir at RT. Heating (40-60°C) may be required for secondary halides but increases the risk of over-alkylation.

-

Monitoring: Monitor closely by LCMS. Look for the [M+R]+ peak. If the [M+2R]+ peak (di-alkylation) starts to appear, stop the reaction immediately.

-

-

Workup: Filter off solids (

). Concentrate the filtrate. Partition between EtOAc and water. -

Purification: Flash chromatography. The order of elution is typically: Di-alkylated (fastest) > Mono-alkylated > Starting Material (slowest).

Alternative Strategy (Recommended for High Purity): If mono-alkylation is critical and over-alkylation is observed, switch to Reductive Amination :

-

React amine with corresponding Aldehyde (1.0 equiv) +

(1.5 equiv) in DCM/AcOH. This method strictly limits the reaction to mono-alkylation.

Data Summary & Troubleshooting

| Variable | Protocol A ( | Protocol B ( |

| Primary Nucleophile | Pyrrolyl Anion (Negative charge on Ring N) | Neutral Exocyclic Amine ( |

| Key Reagent | NaH (Strong Base) | |

| Solvent | DMF or THF (Polar Aprotic) | Acetonitrile (Polar Aprotic) |

| Major Side Product | C-alkylation (rare with simple halides) | |

| Color Change | Yellow/Orange (Anion formation) | Darkening (Oxidation risk if exposed to air) |

Troubleshooting Guide

-

Black Tar Formation: Indicates oxidation. Ensure Argon lines are flushed. Add an antioxidant like BHT (butylated hydroxytoluene) to the workup solvent if the product is unstable.

-

Low Yield in Protocol A: Incomplete deprotonation. Ensure NaH is fresh. If the alkyl halide is volatile, use a reflux condenser.

-

Over-alkylation in Protocol B: Switch to Reductive Amination or use a bulky protecting group on the amine (e.g., Boc) -> Alkylate

-> Deprotect -> Alkylate

References

- General Reactivity of Pyrroles: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole acidity and anion chemistry).

-

Regioselective Alkylation Protocols

- Base Effects in Heterocycle Alkylation: Cirrincione, G., Almerico, A. M., Aiello, E., & Dattolo, G. (1990). Alkylation of pyrroles. The Chemistry of Heterocyclic Compounds, 48, 265.

-

Handling of Unstable Aminopyrroles

Sources

Synthesis of pyrrolo[2,3-d]pyrimidine kinase inhibitors from aminopyrroles

Application Note: Precision Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors via the Aminopyrrole Route

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design, serving as a bioisostere of adenine that binds to the ATP-binding pocket of enzymes such as Janus Kinases (JAK) and Bruton's Tyrosine Kinase (BTK). While industrial routes often utilize pyrimidine precursors, the aminopyrrole cyclization route offers superior flexibility for diversifying the 5- and 6-positions of the bicyclic core, essential for structure-activity relationship (SAR) optimization. This guide details a robust, self-validating protocol for synthesizing 4-functionalized pyrrolo[2,3-d]pyrimidines starting from substituted 2-aminopyrroles.[1]

Part 1: Strategic Rationale & Retrosynthesis

The 7-deazapurine scaffold is critical because the C-5 carbon (replacing N-7 in purines) removes a hydrogen bond acceptor, often improving selectivity profiles against off-target kinases while maintaining affinity for the target ATP pocket.

Retrosynthetic Logic: The synthesis is disconnected at the pyrimidine ring formation. The key precursor is a 2-amino-1H-pyrrole-3-carbonitrile . Cyclization with a C1 synthon (formamidine or urea) constructs the pyrimidine ring.

Figure 1: Retrosynthetic disconnection showing the aminopyrrole route to the activated 4-chloro core.

Part 2: Experimental Protocols

Phase A: Synthesis of the Precursor (2-Amino-3-cyanopyrrole)

Note: If not purchasing commercially, this precursor is synthesized via the Gewald-type condensation of an

Reagents:

-

Acetoin (or substituted

-hydroxyketone) -

Malononitrile (1.0 equiv)

-

Ammonium Acetate (3.0 equiv)

-

Solvent: Toluene or Ethanol

Protocol:

-

Dissolve malononitrile (10 mmol) and ammonium acetate (30 mmol) in toluene (50 mL).

-

Add the

-hydroxyketone (10 mmol) dropwise. -

Reflux using a Dean-Stark trap to remove water continuously. Reaction time: 4–6 hours.[2]

-

Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The disappearance of malononitrile and the appearance of a fluorescent spot indicates product formation.

-

Cool to RT. Wash with water (2 x 20 mL) to remove excess ammonium salts.

-

Concentrate the organic layer. Recrystallize from ethanol to obtain the 2-amino-3-cyanopyrrole.

-

Stability Alert: Aminopyrroles are prone to oxidation. Store under Argon at -20°C if not using immediately.

-

Phase B: Cyclocondensation to Pyrrolo[2,3-d]pyrimidine (The Core Step)

This step constructs the pyrimidine ring. We utilize formamidine acetate to install a proton at the C-2 position (common in Tofacitinib/Ruxolitinib analogs). If a C-2 oxo group is required, substitute formamidine with urea.

Reagents:

-

2-Amino-1H-pyrrole-3-carbonitrile (1.0 equiv)

-

Formamidine Acetate (2.0 – 3.0 equiv)

-

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH) for higher temperatures.

-

Catalyst: Glacial Acetic Acid (catalytic amount, optional but recommended).

Step-by-Step Protocol:

-

Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, suspend the 2-aminopyrrole (5 mmol) in Ethanol (20 mL).

-

Addition: Add Formamidine Acetate (10-15 mmol).

-

Reaction: Heat the mixture to reflux (80°C for EtOH, 110°C for n-BuOH).

-

Mechanistic Insight: The pyrrole amine acts as a nucleophile attacking the formamidine. The intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon, followed by Dimroth rearrangement-like tautomerization to form the stable pyrimidin-4(3H)-one.

-

-

Monitoring: Run reaction for 6–12 hours.

-

Self-Validation: The suspension typically clears as the reaction proceeds, then precipitates the product upon cooling. TLC should show a polar spot (Rf ~0.2 in 5% MeOH/DCM).

-

-

Workup: Cool the mixture to 0°C. The product, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (tautomer of the ketone), usually precipitates.

-

Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

-

Yield Expectation: 60–80%.[2]

-

Phase C: Activation and Functionalization (The "Warhead" Installation)

To attach the kinase-targeting amine tail, the 4-oxo group must be converted to a leaving group (chloride).

Reagents:

-

Phosphorus Oxychloride (POCl

) (Excess, acts as solvent) -

Base: N,N-Diethylaniline or Diisopropylamine (1.0 equiv) - Crucial for scavenging HCl and preventing degradation.

Protocol:

-

Place dried 7H-pyrrolo[2,3-d]pyrimidin-4-ol (2 mmol) in a flask under Argon.

-

Add POCl

(5 mL). Add N,N-diethylaniline (2 mmol). -

Reflux at 100°C for 2–4 hours.

-

Safety: POCl

generates HCl gas. Use a caustic scrubber.

-

-

Quenching (Critical Step): Remove excess POCl

via rotary evaporation. Pour the residue slowly onto crushed ice/NaHCO -

Extract with Ethyl Acetate. Dry over Na

SO -

Result: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Use immediately for the next step (SNAr).

SNAr Displacement:

-

Dissolve the 4-chloro intermediate in Isopropanol or DMF.

-

Add the target amine (e.g., methyl((3R,4R)-4-methylpiperidin-3-yl)amine for Tofacitinib analogs) (1.2 equiv).

-

Add DIPEA (2.0 equiv).

-

Heat to 80°C for 4 hours.

-

Purify via Prep-HPLC.

Part 3: Process Visualization & Data

Reaction Workflow Diagram

Figure 2: Step-by-step workflow from aminopyrrole synthesis to final inhibitor.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete reaction or decomposition. | Switch solvent to n-Butanol to increase reflux temp (117°C). Ensure Formamidine Acetate is fresh (hygroscopic). |

| N-Alkylation during SNAr | Competition between pyrrole NH and pyrimidine N. | The pyrrole NH is acidic (pKa ~13). Use a non-nucleophilic base (DIPEA) and avoid NaH. If necessary, protect pyrrole N with SEM or Tosyl group before SNAr. |

| Incomplete Chlorination | Residual moisture or old POCl | Dry the starting material thoroughly (vacuum oven). Ensure POCl |

| Regioselectivity (Substituted Pyrroles) | Steric hindrance at C-5/C-6. | If the starting aminopyrrole has bulky groups, cyclization may require microwave irradiation (150°C, 30 min). |

References

-

Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link

-

Pfizer Inc. (2010). "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives." U.S. Patent 2010/0298365. (Describes Tofacitinib intermediate scale-up). Link

-

Dávila-Manguire, A., et al. (2019). "Synthesis of Pyrrolo[2,3-d]pyrimidines via Multicomponent Reactions." Molecules. Link

-

Wester, R., et al. (2017). "Synthesis of 7-Deazapurine Nucleosides." Beilstein Journal of Organic Chemistry. Link

-

ChemicalBook. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Synthesis." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Air-Sensitive 3-Aminopyrrole Derivatives

Ticket Status: OPEN Priority: CRITICAL (Air-Sensitive / Oxidative Instability) Assigned Specialist: Senior Application Scientist

Core Directive & Scientific Context

The Problem: 3-Aminopyrrole derivatives are among the most electron-rich heterocycles known. The presence of the amino group at the C3 position raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring exceptionally prone to oxidative polymerization (polypyrrole formation) even under "inert" conditions if trace oxygen or oxidants are present.

The Solution: Successful handling requires a "Zero-Tolerance" approach to oxygen and a rigorous stabilization protocol involving salt formation or immediate in-situ utilization.

Module 1: The Environment (Glovebox Integrity)

Before opening any reagent bottles, you must validate your containment system. 3-aminopyrroles act as "canaries in the coal mine"—they will decompose long before your oxygen sensor registers a spike if the local atmosphere is compromised.

Troubleshooting Guide: Atmosphere Integrity

| Symptom | Probable Cause | Corrective Action |

| Sensor drift ( | Poisoned Sensor (Solvent Vapor) | Regenerate the catalyst bed immediately. Fuel cells are often blinded by amine/thiol vapors. |

| Static cling on weighing boats | Extremely dry atmosphere (<0.1 ppm | Use an anti-static gun (e.g., Zerostat) inside the box. Static discharge can ignite pyrophoric trace dust or scatter light powders. |

| Pressure fluctuations during entry | Antechamber leak | Perform a Vacuum Hold Test : Evacuate antechamber and monitor gauge for 10 mins. If pressure rises >5 mbar, reseal/grease O-rings. |

| Solvent smell in box | Saturation of charcoal trap | Replace activated charcoal filters. Saturated traps release solvent back into the box, facilitating cross-contamination. |

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision pathways for handling these derivatives.

Figure 1: Decision matrix for 3-aminopyrrole handling. Note that isolation of the free base is the highest-risk step.

Module 2: Synthesis & Isolation Protocols

Protocol A: Stabilization via Salt Formation (Recommended)

The free base of 3-aminopyrrole is kinetically unstable. Protonating the amine withdraws electron density from the pyrrole ring, significantly raising the oxidation potential and preventing polymerization.

-

Preparation: Inside the glovebox, prepare a stoichiometric solution of anhydrous HCl (in dioxane or ether) or Trifluoroacetic acid (TFA).

-

Addition: Add the acid solution dropwise to your crude reaction mixture before removing solvent.

-

Precipitation: The salt often precipitates immediately.

-

Filtration: Collect the solid using a sintered glass frit inside the glovebox.

-

Washing: Wash with cold pentane or diethyl ether (pre-chilled in the glovebox freezer).

Protocol B: Solvent Degassing (Freeze-Pump-Thaw)

Standard "sparging" with nitrogen is insufficient for 3-aminopyrroles. You must remove dissolved oxygen completely.

-

Freeze: Place solvent in a Schlenk flask, freeze with liquid

. -

Pump: Open to high vacuum (0.01 mmHg) for 10-15 minutes.

-

Thaw: Close valve, thaw in warm water bath. Gas bubbles will evolve.

-

Repeat: Cycle 3 times.

-

Transfer: Bring into the glovebox via the antechamber immediately.

Module 3: Mechanism of Failure (Why did it turn black?)

Understanding the degradation mechanism is crucial for prevention. 3-aminopyrroles undergo oxidative coupling similar to aniline or pyrrole polymerization but at a much faster rate.

Degradation Pathway Visualization

Figure 2: Oxidative polymerization cascade. The amine group facilitates the initial electron loss, triggering rapid radical coupling.

Frequently Asked Questions (FAQs)

Q1: My compound turned pink/black inside the glovebox freezer. Is it ruined?

-

Diagnosis: This indicates slow oxidation, likely due to trace oxygen permeating the container or solvent.

-

Resolution: If it is a solid salt, wash it with cold ether. The black material is often a surface impurity (oligomers). If the bulk solid is white underneath, it is salvageable. If it is a liquid/oil, it is likely compromised.

Q2: Can I purify 3-aminopyrroles using silica gel chromatography?

-

Risk: Silica gel is slightly acidic and often contains trapped oxygen/metal ions.

-

Protocol: You must use neutralized silica (treat with 1% Triethylamine) and run the column inside the glovebox or under positive nitrogen pressure. However, recrystallization of the salt is vastly superior to chromatography for these derivatives.

Q3: How do I weigh the free base for a reaction?

-

Answer: Do not weigh the free base if possible.

-

Taren a vial.

-

Add the stable salt form.

-

Add a precise volume of solvent.

-

Add a stoichiometric amount of base (e.g., NaH, KOtBu) in situ to generate the free amine immediately before reaction.

-

Q4: What is the best solvent for storage?

-

Answer: None. Store as a dry solid. If solution storage is mandatory, use degassed Benzene-d6 or Toluene-d8 (sealed in a J-Young NMR tube) in the freezer. Avoid chlorinated solvents (

,

References

-

BenchChem Technical Support. (2025).[1] Handling Air-Sensitive Reagents in Pyrrole Synthesis. Retrieved from

-

Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Retrieved from

-

Ossila. (2023). Glove Box Cleaning, Maintenance, And Troubleshooting. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolines and Pyrrole Derivatives. Retrieved from

-

ResearchGate. (2025). Oxidative polymerization of pyrrole resulting in polypyrrole. Retrieved from

Sources

Technical Support Center: Solubilizing Dimethylpyrrole Amine Salts

Executive Summary: The Solubility Paradox

Working with dimethylpyrrole (DMP) amine salts presents a classic chemical paradox. To solubilize the amine functionality, you must lower the pH to protonate the nitrogen (

This guide provides field-proven protocols to navigate this instability, ensuring you achieve aqueous solubility without degrading your active pharmaceutical ingredient (API).

Troubleshooting Guide (Q&A)

Q1: I added 1M HCl to dissolve my compound, and the solution turned dark brown/black. What happened?

Diagnosis: You have triggered Acid-Catalyzed Polymerization .[1]

While 2,5-dimethylpyrrole is sterically blocked at the

The Fix:

-

Avoid Strong Acids: Do not use HCl or H₂SO₄ directly on the solid if possible.[1]

-

pH Control: Maintain pH between 4.5 and 6.0 . This is sufficiently acidic to protonate the aliphatic amine (

) but not acidic enough to destabilize the pyrrole ring ( -

Use Organic Counter-ions: Switch to milder organic acids like L-Tartaric acid or Citric acid .[1] These provide a buffering effect and stabilizing counter-ions.[1]

Q2: My hydrochloride salt precipitates immediately in PBS (Phosphate Buffered Saline). Why?

Diagnosis: Common Ion Effect & Salting Out. Chloride salts of hydrophobic amines often exhibit poor solubility in high-ionic-strength media like PBS (which contains ~137 mM NaCl).[1] The high concentration of Cl⁻ ions shifts the equilibrium back toward the undissolved salt.

The Fix:

-

Switch Counter-ions: Use "Salting-In" anions. Per the Hofmeister series, switch from Chloride to Mesylate (Methanesulfonate) or Tosylate .[1] These large, delocalized anions disrupt water structure less and often improve the solubility of hydrophobic cations.

-

Protocol: See Protocol A: Controlled Salt Formation below.

Q3: The compound dissolves in DMSO but crashes out when diluted into water. How do I fix this for bio-assays?

Diagnosis: Hydrophobic Aggregation. The dimethylpyrrole core is lipophilic. Upon dilution, the water structure forces the hydrophobic cores together.

The Fix:

-

Cyclodextrin Complexation: Use Hydroxypropyl-

-Cyclodextrin (HP- -

Protocol: See Protocol B: Cyclodextrin Kneading below.

Visualizing the Chemistry

Figure 1: The Stability & Solubility Decision Tree

This workflow outlines the logical steps to select the correct solubilization strategy based on your specific failure mode.

Caption: Decision logic for troubleshooting dimethylpyrrole solubility issues. Blue indicates start, Red indicates degradation, Green indicates solution.[1]

Technical Protocols

Protocol A: Safe Salt Formation (Mesylate/Tartrate)

Use this to replace HCl salts with more soluble, stable alternatives.[1]

Materials:

-

DMP Amine Free Base[2]

-

Methanesulfonic acid (1.0 eq) OR L-Tartaric Acid (1.0 eq)[1]

-

Solvent: Anhydrous Ethanol or Isopropanol (Degassed)[1]

Steps:

-

Dissolve: Dissolve 100 mg of DMP free base in 2 mL of degassed Ethanol under Argon.

-

Acid Addition: Add exactly 1.0 equivalent of the chosen acid dropwise at 0°C.[1]

-

Equilibration: Stir for 30 minutes at 0°C.

-

Precipitation: Slowly add cold Diethyl Ether (5-10 mL) until turbidity persists.

-

Isolation: Centrifuge or filter rapidly. Wash with ether.[1]

-

Drying: Dry under high vacuum at room temperature (avoid heat).[1]

Protocol B: Cyclodextrin Complexation (The "Kneading" Method)

Best for preventing precipitation upon dilution in biological media.

Materials:

Steps:

-

Ratio: Calculate a 1:1 or 1:2 molar ratio (Drug : Cyclodextrin).

-

Paste: In a mortar, mix the HP-

-CD with a minimal amount of Water/Ethanol (1:1) to form a thick paste.[1] -

Incorporation: Add the DMP salt to the paste.

-

Kneading: Grind vigorously with a pestle for 30-45 minutes. The paste may dry out; add solvent dropwise to maintain consistency.[1]

-

Validation: Dissolve a small amount in water. It should be clear. If turbid, increase CD ratio.[1]

-

Lyophilization: For long-term storage, dissolve the paste in water and lyophilize to a white powder.[1]

Comparative Data: Counter-ion Effects

The following table summarizes the solubility and stability profiles of common dimethylpyrrole amine salts.

| Counter-ion | Aqueous Solubility | Stability (Oxidation) | Recommended Use |

| Hydrochloride | Moderate (< 5 mg/mL) | Low (Hygroscopic, acidic) | Initial synthesis only.[1][2] |

| Mesylate | High (> 20 mg/mL) | Moderate | Preferred for IV/Injection. |

| Tartrate | High (~15 mg/mL) | High (Buffering effect) | Preferred for Oral/Solid. |

| Citrate | Moderate (~10 mg/mL) | High | Buffer formulation.[1][2] |

| Tosylate | Low (Lipophilic) | High (Crystalline) | Slow-release applications.[1][2] |

Mechanistic Insight

Figure 2: The "Acid Trap" Mechanism

Understanding why HCl fails is crucial.[1] The diagram below illustrates the competition between the desired amine protonation and the destructive ring oxidation.

Caption: Pathway A (Green) represents successful salt formation.[1] Pathway B (Red) represents acid-induced degradation.[1]

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

-

Saal, C., & Petereit, A. C. (2012).[1] Salt selection strategies. European Journal of Pharmaceutical Sciences, 47(3), 535-540.[1]

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

-

Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000).[1] The polymerization of pyrrole.[4][5][6] Chemical Society Reviews, 29(5), 283-293.[1] (Validates acid sensitivity mechanism).

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][7][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Alternative reduction agents for nitropyrroles to avoid tar formation

Strategies for High-Fidelity Aminopyrrole Synthesis

Current Status: Operational Ticket ID: NPR-RED-001 Subject: Prevention of oxidative polymerization ("Tarring") during nitropyrrole reduction.

Introduction: The "Black Tar" Phenomenon

If you are reading this, you have likely attempted to reduce a nitropyrrole (e.g., 2-nitropyrrole or 1-methyl-3-nitropyrrole) using standard catalytic hydrogenation (

You are not alone. This is a fundamental reactivity issue, not necessarily a technique failure.

Aminopyrroles are exceptionally electron-rich heteroaromatics. Unlike anilines, they are highly susceptible to oxidative polymerization (similar to the formation of polypyrrole conductive polymers). In the presence of trace oxygen or even during the reaction itself, the electron-rich amine undergoes single-electron transfer (SET) oxidation, forming radical cations that couple irreversibly to form "pyrrole blacks" or tars.

This guide provides three alternative reduction protocols designed to bypass this instability by either kinetic control or in situ stabilization .

Module 1: The Diagnostics (Why is it failing?)

Before selecting a solution, understand the failure mode. The standard hydrogenation path often fails because the rate of hydrogenation is slower than the rate of side-reactions, or because the product is isolated as a free base.

Mechanism of Failure vs. Success

Figure 1: The bifurcation of aminopyrrole fate. The free base is a transient species that must be immediately stabilized.

Module 2: Proven Alternative Protocols

Do not use standard balloon hydrogenation if you are experiencing tar formation. Switch to Catalytic Transfer Hydrogenation (CTH) or Dissolving Metal Reductions .

Method A: Catalytic Transfer Hydrogenation (The "Gold Standard")

Best for: Small to medium scale, acid-sensitive substrates, and speed.

CTH uses a hydrogen donor (Ammonium Formate) instead of

| Parameter | Specification |

| Reagent | Ammonium Formate ( |

| Catalyst | 10% Pd/C (5-10 wt% loading) |

| Solvent | Methanol (Degassed) |

| Temp | Ambient to |

Protocol:

-

Dissolve nitropyrrole (1.0 equiv) in dry Methanol (0.1 M concentration).

-

Critical: Degas the solvent by bubbling

for 10 minutes. -

Add 10% Pd/C (10 wt% relative to substrate) under inert flow.

-

Add Ammonium Formate (5.0 - 10.0 equiv) in one portion. Note: Mild exotherm and gas evolution (

) will occur. -

Stir vigorously. Reaction is typically complete in 15–45 minutes.

-

Workup: Filter through Celite under an